

# Regorafenib in Liver Disease: A Meta-Analysis of Clinical Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: REGOPAR

Cat. No.: B1166337

[Get Quote](#)

A comparative guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of Regorafenib in the treatment of advanced hepatocellular carcinoma.

Regorafenib, a multi-kinase inhibitor, has emerged as a significant second-line therapeutic option for patients with hepatocellular carcinoma (HCC) who have progressed on first-line sorafenib treatment. This guide provides a meta-analytical overview of pivotal clinical trial data, a comparison with alternative treatments, detailed experimental protocols, and an exploration of the underlying signaling pathways. The information presented is collated from multiple meta-analyses and the foundational RESORCE trial to offer a comprehensive resource for the scientific community.

## Performance Comparison: Regorafenib vs. Alternatives

Regorafenib's efficacy as a second-line treatment for advanced HCC was most robustly demonstrated in the RESORCE (REgorafenib after SORafenib in patients with hepatocellular carcinoma) phase III trial.<sup>[1][2]</sup> A meta-analysis of eight studies, including the RESORCE trial and seven non-randomized studies, involved 809 patients and confirmed its value in this clinical setting.<sup>[3]</sup>

## Efficacy in Second-Line Treatment of HCC

The primary alternative against which regorafenib was tested in its pivotal trial was a placebo, with all patients receiving the best supportive care.<sup>[4][5]</sup> The results, summarized in the table

below, show a statistically significant improvement in key efficacy endpoints for patients treated with regorafenib.

| Efficacy Endpoint                      | Regorafenib                       | Placebo        | Hazard Ratio (HR) [95% CI]                                                        | p-value        |
|----------------------------------------|-----------------------------------|----------------|-----------------------------------------------------------------------------------|----------------|
| Median Overall Survival (OS)           | 10.6 months                       | 7.8 months     | 0.62 [0.50-0.78]                                                                  | <0.001         |
| Median Progression-Free Survival (PFS) | 3.1 months                        | 1.5 months     | Not explicitly stated, but 54% reduction in risk of progression or death reported | <0.001         |
| Disease Control Rate (DCR)             | 65.2%                             | 36.1%          | Not Applicable                                                                    | Not Applicable |
| Objective Response Rate (ORR)          | 10.1% (pooled from meta-analysis) | Not Applicable | Not Applicable                                                                    | Not Applicable |

Data primarily sourced from the RESORCE trial and a meta-analysis of 809 patients.[\[2\]](#)[\[3\]](#)[\[6\]](#)

A broader meta-analysis comparing various second-line treatments found that while cabozantinib ranked highest for progression-free survival, regorafenib achieved the highest ranking for overall survival benefit compared to placebo, cabozantinib, ramucirumab, and pembrolizumab.[\[7\]](#) Another meta-analysis suggested that regorafenib could significantly prolong overall survival compared to other treatments like cabozantinib, nivolumab, or placebo.[\[8\]](#)

## Safety Profile: Focus on Hepatotoxicity

Given the context of liver disease, a key consideration is the drug's own potential for liver toxicity. A meta-analysis of 14 trials with a total of 2,213 subjects specifically investigated regorafenib-induced hepatotoxicity.[\[9\]](#)[\[10\]](#) The findings indicate a significantly increased risk of liver-related adverse events compared to placebo.

| Hepatotoxicity Endpoint<br>(All Grades) | Incidence in Regorafenib-<br>treated Patients | Relative Risk (RR) vs.<br>Control [95% CI] |
|-----------------------------------------|-----------------------------------------------|--------------------------------------------|
| Bilirubin Elevation                     | 23%                                           | 3.10 [2.22-4.34]                           |
| AST Elevation                           | 32%                                           | 1.51 [1.13-2.00]                           |
| ALT Elevation                           | 27%                                           | 1.82 [1.25-2.64]                           |
| ALP Elevation                           | 31%                                           | 2.11 [1.01-4.40]                           |

| Hepatotoxicity Endpoint<br>(High Grade) | Incidence in Regorafenib-<br>treated Patients | Relative Risk (RR) vs.<br>Control [95% CI] |
|-----------------------------------------|-----------------------------------------------|--------------------------------------------|
| Bilirubin Elevation                     | 5%                                            | 1.74 [1.09-2.80]                           |
| AST Elevation                           | 6%                                            | 1.79 [1.00-3.22]                           |
| ALT Elevation                           | 5%                                            | 3.07 [1.30-7.22]                           |

Data from a meta-analysis on regorafenib-induced hepatotoxicity.[\[9\]](#)[\[10\]](#)

These data underscore the importance of regular liver function monitoring for patients undergoing treatment with regorafenib.[\[9\]](#)[\[10\]](#)

## Key Experimental Protocols

The methodologies employed in the clinical trials are crucial for interpreting the data. The RESORCE trial serves as the primary example for a robust experimental design in this context.

### RESORCE Phase III Trial Protocol

- Objective: To evaluate the efficacy and safety of regorafenib in patients with HCC who had progressed after sorafenib treatment.[\[11\]](#)
- Study Design: International, multicenter, randomized (2:1), double-blind, placebo-controlled Phase III trial.[\[1\]](#)[\[11\]](#)

- Patient Population: 573 adult patients with confirmed HCC (BCLC stage B or C), Child-Pugh A liver function, and documented radiological progression on sorafenib.[4][2]
- Intervention:
  - Treatment Arm: Regorafenib (160 mg, orally, once daily) for weeks 1-3 of a 4-week cycle.[2][5]
  - Control Arm: Placebo administered on the same schedule.[4][5]
  - All patients received best supportive care.[5]
- Randomization: Stratified by geographic region, ECOG performance status (0 vs 1), alpha-fetoprotein level (<400 vs  $\geq$ 400 ng/ml), extrahepatic disease, and macrovascular invasion.[5]
- Primary Endpoint: Overall Survival (OS).[5]
- Secondary Endpoints: Time to progression (TTP), progression-free survival (PFS), objective tumor response, disease control rate, and safety.[5]
- Data Analysis: Analysis was conducted according to the randomized groups with the specified stratification factors.[5]

## Visualizing the Mechanism of Action

Regorafenib functions as a multi-kinase inhibitor, targeting various signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[12][13]



[Click to download full resolution via product page](#)

Caption: Regorafenib's multi-target inhibition mechanism.

The diagram above illustrates the key kinases and pathways inhibited by regorafenib. It blocks receptors involved in angiogenesis such as VEGFR and TIE2, oncogenic kinases like RAF and KIT, and modulates the tumor microenvironment by inhibiting CSF-1R, which in turn affects tumor-associated macrophages (TAMs) and enhances T-cell activity.[12][13]



[Click to download full resolution via product page](#)

Caption: Workflow of the RESORCE Phase III clinical trial.

This workflow diagram outlines the key stages of the RESORCE trial, from patient selection and randomization to treatment administration and endpoint analysis, providing a clear overview of the study's structure.[2][5]

In conclusion, the collective evidence from meta-analyses and the pivotal RESORCE trial establishes regorafenib as a statistically and clinically significant second-line treatment for advanced hepatocellular carcinoma, offering a notable survival advantage over placebo. Its broad mechanism of action provides a strong rationale for its efficacy, though its potential for hepatotoxicity necessitates careful patient monitoring. Future research may focus on combination therapies and identifying biomarkers to optimize patient selection.[2][13]

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Efficacy Data in RESORCE Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 2. esmo.org [esmo.org]
- 3. Efficacy of Regorafenib in Hepatocellular Carcinoma Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regorafenib and the RESORCE trial: a new second-line option for hepatocellular carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Regorafenib as Second-Line Systemic Therapy May Change the Treatment Strategy and Management Paradigm for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of systemic therapy for advanced hepatocellular carcinoma: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of regorafenib in second-line therapy for advanced hepatocellular carcinoma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]

- 10. Incidence and risk of regorafenib-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Regorafenib in Liver Disease: A Meta-Analysis of Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166337#a-meta-analysis-of-studies-on-regorafenib-and-liver-disease>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)